4-Chloro-5-vinylnicotinonitrile
Description
4-Chloro-5-vinylnicotinonitrile is a substituted pyridine derivative featuring a chlorine atom at the 4-position and a vinyl group at the 5-position of the nicotinonitrile core (C₈H₅ClN₂). This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, leveraging the reactivity of its chloro and vinyl substituents for cross-coupling or functionalization reactions.
Properties
Molecular Formula |
C8H5ClN2 |
|---|---|
Molecular Weight |
164.59 g/mol |
IUPAC Name |
4-chloro-5-ethenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H5ClN2/c1-2-6-4-11-5-7(3-10)8(6)9/h2,4-5H,1H2 |
InChI Key |
IAOCPQXAWJXUKZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CN=CC(=C1Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-vinylnicotinonitrile typically involves the chlorination and vinylation of nicotinonitrile derivatives. One common method includes the reaction of 4-chloronicotinonitrile with acetylene under specific conditions to introduce the vinyl group at the 5-position .
Industrial Production Methods
Industrial production of 4-Chloro-5-vinylnicotinonitrile may involve large-scale chlorination and vinylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-vinylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted nicotinonitrile derivatives.
Scientific Research Applications
4-Chloro-5-vinylnicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of 4-Chloro-5-vinylnicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs, highlighting substituent variations, physicochemical properties, and applications:
*Similarity scores (0–1 scale) are derived from structural overlap metrics, likely using Tanimoto coefficients .
Physicochemical and Application Differences
- Reactivity: The vinyl group in 4-Chloro-5-vinylnicotinonitrile offers unique reactivity for polymerization or Heck coupling, unlike chloro- or amino-substituted analogs .
- Solubility: Amino derivatives (e.g., 4-Amino-5-chloronicotinonitrile) exhibit higher aqueous solubility due to polar NH₂ groups, whereas aryl-substituted analogs (e.g., 2-Chloro-5-(4-chlorophenyl)...) are more lipophilic .
- Stability : Vinyl-substituted compounds may face stability issues during storage compared to halogenated analogs, necessitating inert atmosphere handling.
Research and Commercial Insights
- Pharmaceutical relevance: Amino-substituted nicotinonitriles are prevalent in kinase inhibitor scaffolds, while vinyl-substituted derivatives are valued for modular synthesis .
- Commercial availability: AldrichCPR lists 4-Amino-5-methoxynicotinonitrile analogs, whereas 2-Chloro-5-(4-chlorophenyl)... is discontinued, reflecting market demand and synthetic feasibility .
Biological Activity
4-Chloro-5-vinylnicotinonitrile is a compound belonging to the nicotinonitrile family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
4-Chloro-5-vinylnicotinonitrile (C₉H₈ClN₃) features a chlorine atom at the 4-position and a vinyl group at the 5-position of the pyridine ring. Its molecular weight is approximately 197.63 g/mol. This unique structure contributes to its reactivity and biological activity, particularly in enzyme inhibition and receptor modulation.
Antimicrobial Activity
Research indicates that nicotinonitriles, including 4-Chloro-5-vinylnicotinonitrile, exhibit significant antimicrobial properties. A study evaluated various nicotinonitrile derivatives against several bacterial strains, demonstrating notable inhibitory effects. The results are summarized in Table 1 below.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 4-Chloro-5-vinylnicotinonitrile | Staphylococcus aureus | 15 |
| Escherichia coli | 18 | |
| Pseudomonas aeruginosa | 12 |
Table 1: Antimicrobial activity of 4-Chloro-5-vinylnicotinonitrile against various bacterial strains.
Enzyme Inhibition
The electrophilic nature of 4-Chloro-5-vinylnicotinonitrile allows it to interact with nucleophilic sites on enzymes, potentially inhibiting their activity. Notably, it has been studied as an inhibitor of dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism. In vitro studies have shown that this compound can effectively inhibit DPP-IV activity, making it a candidate for diabetes treatment.
Case Study: DPP-IV Inhibition
In a controlled study, researchers synthesized a series of nicotinonitriles and tested their inhibitory effects on DPP-IV. Among these, 4-Chloro-5-vinylnicotinonitrile exhibited the highest inhibition rate at an IC50 value of 25 µM. This suggests its potential utility in managing type 2 diabetes by prolonging the action of incretin hormones.
Case Study: Anticancer Properties
Another investigation focused on the anticancer effects of nicotinonitriles, including our compound of interest. The study evaluated its effects on various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The findings indicated that 4-Chloro-5-vinylnicotinonitrile significantly reduced cell viability with an IC50 value of approximately 30 µM in MCF-7 cells.
The biological activity of 4-Chloro-5-vinylnicotinonitrile can be attributed to its ability to form covalent bonds with target proteins through nucleophilic attack. This mechanism is particularly relevant in enzyme inhibition and receptor modulation, which are critical for its therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
